molecular formula C8H16N6O2 B1668677 Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis- CAS No. 104880-54-8

Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

Cat. No.: B1668677
CAS No.: 104880-54-8
M. Wt: 228.25 g/mol
InChI Key: PWSXIPDXINQUKQ-UHFFFAOYSA-N
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Description

CB7646, also known as bis-N-(hydroxymethyl)trimethylmelamine, is a synthetic analogue of trimelamol. It is a stable compound with favorable formulation characteristics, making it a promising candidate for antitumor applications. CB7646 has shown significant in vitro and in vivo antitumor activity, particularly in human ovarian and breast cancer xenograft models .

Preparation Methods

Synthetic Routes and Reaction Conditions

CB7646 is synthesized through a series of chemical reactions involving the hydroxymethylation of trimethylmelamine. The process typically involves the following steps:

    Hydroxymethylation: Trimethylmelamine is reacted with formaldehyde in the presence of a base to introduce hydroxymethyl groups.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure CB7646.

Industrial Production Methods

The industrial production of CB7646 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydroxymethylation: Large quantities of trimethylmelamine are reacted with formaldehyde under controlled conditions.

    Purification and Formulation: The product is purified and formulated into a stable form suitable for pharmaceutical applications.

Chemical Reactions Analysis

CB7646 undergoes various chemical reactions, including:

    Oxidation: CB7646 can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using suitable reducing agents to yield reduced derivatives.

    Substitution: CB7646 can undergo substitution reactions where hydroxymethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation Products: Oxidized derivatives of CB7646.

    Reduction Products: Reduced forms of CB7646.

    Substitution Products: Compounds with different functional groups replacing the hydroxymethyl groups.

Scientific Research Applications

CB7646 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying hydroxymethylation reactions and their mechanisms.

    Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Explored for its antitumor properties, particularly in treating ovarian and breast cancers.

    Industry: Potential applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

CB7646 exerts its effects through several mechanisms:

    DNA Inhibition: CB7646 acts as a DNA inhibitor, interfering with DNA replication and transcription.

    DNA Alkylation: The compound alkylates DNA, leading to the formation of cross-links and DNA damage.

    Cell Cycle Arrest: CB7646 induces cell cycle arrest, preventing cancer cells from proliferating.

Molecular Targets and Pathways

    DNA: CB7646 targets DNA, leading to its inhibition and alkylation.

    Cell Cycle Pathways: The compound affects cell cycle regulatory pathways, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

CB7646 is compared with other similar compounds, such as trimelamol and hexamethylmelamine:

List of Similar Compounds

CB7646 stands out due to its stability, favorable formulation characteristics, and significant antitumor activity, making it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

104880-54-8

Molecular Formula

C8H16N6O2

Molecular Weight

228.25 g/mol

IUPAC Name

[[4-[hydroxymethyl(methyl)amino]-6-(methylamino)-1,3,5-triazin-2-yl]-methylamino]methanol

InChI

InChI=1S/C8H16N6O2/c1-9-6-10-7(13(2)4-15)12-8(11-6)14(3)5-16/h15-16H,4-5H2,1-3H3,(H,9,10,11,12)

InChI Key

PWSXIPDXINQUKQ-UHFFFAOYSA-N

SMILES

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO

Canonical SMILES

CNC1=NC(=NC(=N1)N(C)CO)N(C)CO

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

is-N-(hydroxymethyl)trimethylmelamine
CB 7646
CB-7646

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 3% w/v aqueous solution of formaldehyde (15 ml) was added potassium carbonate (691 mg, 5 mmol) then trimethylmelamine (841 mg, 5 mmol). The reaction mixture was stirred at room temperature until the initially clear solution (pH 11.5) became cloudy (2-3 h) then set aside overnight (16 h). The white granular solid which separated was recovered by filtration, washed with water (4×5 ml) and the product dried in vacuo over anhydrous CaCl2. Yield 593 mg (52%); 1H-NMR spectrum δH (Me2SO-d6) 2.75 (app d, 3, HNCH3), 4.99 (br s, 4, HOCH2), 5.36 (br s, 2, OH) 6.61 (br s, 1, NH); mass spectrum (FAB; glycerol/thioglycerol matrix) m/z 229 ([M+H]+, 70%), 211 (229-H2O, 100%), 199 (229-CH2O, 35 %), 181 (199-H2O, 50%), 169 (199-CH2O, 30%). Anal. C8H16N6O2 requires C. 42.10; H, 7.07; N, 36.82: found C, 41.87; H, 7.01; N, 36.55%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
691 mg
Type
reactant
Reaction Step One
Quantity
841 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-
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Methanol, ((6-(methylamino)-1,3,5-triazine-2,4-diyl)bis(methylimino))bis-

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